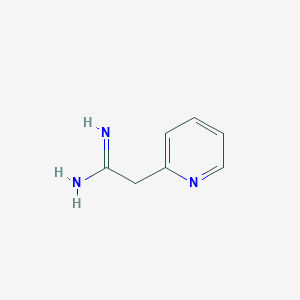

2-Pyridin-2-ylethanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGKYIRQZRAXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Pyridin 2 Ylethanimidamide and Its Derivatives

Established Synthetic Routes for Amidine Functionalization

The amidine moiety, characterized by the RC(=NH)NH₂ functional group, is a crucial component of 2-Pyridin-2-ylethanimidamide. Several classical and modern methods are available for the construction of this functional group.

Amidine Synthesis from Nitriles and Related Precursors

The most direct and widely employed method for the synthesis of amidines is from the corresponding nitrile precursor. The Pinner reaction is a cornerstone of this approach.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. baranlab.orgacsgcipr.org This intermediate is then treated with ammonia or an amine to yield the desired amidine. baranlab.orgacs.org The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. acsgcipr.orgpharmaguideline.com

A general representation of the Pinner reaction for the synthesis of this compound would proceed via the treatment of 2-pyridylacetonitrile with an alcohol (e.g., ethanol) in the presence of a dry acid like hydrogen chloride. The resulting ethyl 2-(pyridin-2-yl)acetimidate hydrochloride would then be reacted with ammonia to afford this compound hydrochloride.

| Reaction | Reactants | Reagents | Intermediate | Product |

| Pinner Reaction | 2-Pyridylacetonitrile, Ethanol | Dry HCl, then NH₃ | Ethyl 2-(pyridin-2-yl)acetimidate hydrochloride | This compound hydrochloride |

Beyond the classical Pinner reaction, other methods for converting nitriles to amidines have been developed. These include direct amination of nitriles catalyzed by Lewis acids such as aluminum trichloride. wikipedia.org Additionally, the reaction of nitriles with hydroxylamine to form amidoximes, followed by reductive cleavage, can also yield amidines, although this method's applicability can be limited by the compatibility of other functional groups with the reducing conditions.

Approaches via Amides and Carbodiimides

While less direct than nitrile-based routes, amidines can also be synthesized from amides. This typically involves the activation of the amide carbonyl group. One common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction of a carboxylic acid with an amine to form an amide. chemistrysteps.com The resulting amide can then be converted to an amidine, for instance, by treatment with a dehydrating agent followed by reaction with an amine.

Carbodiimides themselves can serve as precursors to amidine-like structures, particularly in the synthesis of guanidines through the catalytic addition of amines. nih.gov While not a direct route to unsubstituted amidines from amides, these methods highlight the versatility of carbodiimide chemistry in forming C-N bonds.

Pyridine (B92270) Ring Functionalization and Derivatization Strategies

The pyridine ring is a fundamental scaffold in many biologically active molecules. Its functionalization and derivatization are key to creating a diverse range of this compound analogues.

Condensation Reactions for Pyridine Derivatives

Condensation reactions are a classical and powerful tool for the de novo synthesis of pyridine rings, allowing for the introduction of various substituents. Several named reactions are central to this approach:

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. pharmaguideline.comfiveable.me This method is highly versatile for producing symmetrically and asymmetrically substituted pyridines.

Guareschi-Thorpe Synthesis: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a 2-pyridone.

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of a base to yield 2,4,6-trisubstituted pyridines. pharmaguideline.com

These condensation strategies are particularly useful for building the pyridine core with desired substitution patterns, which can then be further elaborated to include the ethanimidamide side chain.

| Condensation Reaction | Key Reactants | Product Type |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Substituted Pyridines |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Dicarbonyl | 2-Pyridones |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted Pyridines |

Transition Metal-Catalyzed Coupling Reactions for Pyridine Modification

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of aromatic rings, including pyridine. nih.gov These methods allow for the precise introduction of a wide array of substituents onto a pre-existing pyridine scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., a pyridylboronic acid) with an organic halide. nih.govresearchgate.net It is a robust and widely used method for forming carbon-carbon bonds. However, the synthesis and stability of 2-pyridylboronic acids can sometimes be challenging. rsc.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org It can be used to introduce alkenyl substituents onto the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (including halopyridines) and an amine. nih.govlibretexts.org This is a powerful tool for introducing amino functionalities onto the pyridine ring, which can serve as handles for further derivatization.

These cross-coupling reactions are invaluable for the late-stage functionalization of pyridine derivatives, allowing for the synthesis of complex analogues of this compound.

| Coupling Reaction | Catalyst | Bond Formed | Reactants |

| Suzuki-Miyaura | Palladium | C-C | Pyridylboronic acid + Organic halide |

| Heck | Palladium | C-C (alkenyl) | Halopyridine + Alkene |

| Buchwald-Hartwig | Palladium | C-N | Halopyridine + Amine |

Radical Reactions in Functionalizing Pyridine Scaffolds

Radical reactions offer a complementary approach to pyridine functionalization, often providing different regioselectivity compared to ionic or transition metal-catalyzed methods.

The Minisci reaction is a classic example of a radical reaction for the functionalization of electron-deficient heterocycles like pyridine. acs.org It typically involves the generation of an alkyl radical, often from a carboxylic acid via oxidative decarboxylation with silver nitrate and ammonium persulfate, which then adds to the protonated pyridine ring, usually at the C2 or C4 position.

More recent developments have focused on the use of photoredox catalysis to generate radicals under milder conditions. acs.org These methods often involve the single-electron reduction of pyridinium ions to generate pyridinyl radicals, which can then couple with other radical species. acs.org This approach has enabled novel C-H functionalizations of pyridines. acs.org The site-selectivity of these radical reactions can be influenced by the nature of the radical, the reaction conditions, and the substituents already present on the pyridine ring.

Multi-component Reactions in the Synthesis of Related Heterocycles

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering a streamlined approach to complex molecules from simple starting materials in a single step. While direct MCRs for this compound are not extensively documented, the principles can be applied to the synthesis of closely related heterocyclic systems. For instance, the synthesis of 2-aminopyridine derivatives, which can be precursors or analogues, has been achieved through MCRs. These reactions often involve the condensation of an active methylene compound, an aldehyde or ketone, and an amine-containing reactant.

One notable example is the synthesis of highly functionalized pyridine derivatives through a three-component reaction, which demonstrates the versatility of MCRs in constructing the pyridine core. The cyclization patterns can be directed by the choice of reactants and reaction conditions. For instance, the reaction of enaminones with primary amines and another component can yield various substituted 2-aminopyridines google.com.

The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives also highlights the utility of building complex heterocycles that incorporate a pyridyl moiety. A multi-step synthesis, which includes the formation of an amidine intermediate from a nitrile, showcases a pathway that could be conceptually adapted for the synthesis of this compound nih.govnih.gov. The key step often involves the reaction of an amidine or a related functional group with a 1,3-dicarbonyl compound or its equivalent.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Enaminone | Primary Amine | Acrylonitrile | Solvent-free | 2-Aminopyridine derivative |

| Ethyl 6-cyanonicotinate | Sodium ethoxide, then Ammonium chloride | - | EtOH, 50°C | Ethyl 6-carbamimidoylnicotinate |

| 2-Aminopyridinium salt | Arylamine | Base | Domino reaction | Pyridin-2-yl urea derivative researchgate.net |

Atom-Economical and Environmentally Benign Synthetic Approaches

The principles of green chemistry, emphasizing atom economy and the use of environmentally benign reagents and solvents, are increasingly integral to modern synthetic strategies. In the context of synthesizing pyridine derivatives, several approaches align with these principles.

Metal-free synthesis is a significant area of development. For example, a base-promoted domino approach for the synthesis of pyridin-2-yl urea derivatives from 2-aminopyridinium salts and arylamines avoids the use of transition metal catalysts researchgate.net. This method proceeds through a tandem cyclization, nucleophilic addition, ring-opening, and demethylation cascade, showcasing a high degree of complexity generation in a single operation.

Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the synthesis of N-(pyridin-2-yl)iminonitriles, which are precursors to N-(pyridin-2-yl)imidates, can be achieved using alumina (Al2O3) in 1,2-dichloroethane mdpi.com. This catalytic process is selective and sustainable. Subsequently, the transformation of these iminonitriles to the desired imidates can be performed under mild conditions using cesium carbonate in an alcoholic medium mdpi.com.

| Synthetic Approach | Key Features | Reactants | Product |

| Base-promoted domino reaction | Metal-free, tandem reaction | 2-Aminopyridinium salt, Arylamine | Pyridin-2-yl urea |

| Heterogeneous catalysis | Reusable catalyst (Al2O3) | Nitrostyrene, 2-Aminopyridine | N-(Pyridin-2-yl)iminonitrile |

| Mild conversion | Ambient conditions | N-(Pyridin-2-yl)iminonitrile, Alcohol, Cs2CO3 | N-(Pyridin-2-yl)imidate |

Stereoselective Synthesis Methodologies for Chiral Derivatives

The development of stereoselective methods to access chiral pyridine derivatives is of paramount importance due to the prevalence of such motifs in pharmaceuticals. While the direct enantioselective synthesis of this compound is a specialized area, general strategies for creating chiral centers in pyridine-containing molecules can be adapted.

One powerful strategy is the catalytic asymmetric alkylation of alkenyl pyridines. The use of a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid allows for the highly enantioselective addition of Grignard reagents to β-substituted alkenyl pyridines nih.govresearchgate.net. This method provides access to a wide range of alkylated chiral pyridines with excellent enantioselectivity. The Lewis acid is crucial for activating the otherwise poorly reactive alkenyl pyridine substrate towards nucleophilic attack.

Another approach involves the synthesis of chiral building blocks that can be subsequently elaborated into the desired target molecules. For example, chiral linear and macrocyclic pyridine carboxamides have been prepared starting from pyridine-2,6-dicarbonyl dichloride and chiral amino acid esters mdpi.com. This method introduces chirality through the coupling of a prochiral pyridine scaffold with a chiral auxiliary. The resulting diastereomers can then be separated or the reaction can be conducted in a diastereoselective manner.

| Methodology | Chiral Source/Catalyst | Substrate | Key Transformation |

| Catalytic Asymmetric Alkylation | Copper-chiral diphosphine ligand | β-Substituted alkenyl pyridine | Enantioselective addition of Grignard reagent |

| Chiral Building Block Approach | D-alanyl methyl ester | Pyridine-2,6-dicarbonyl dichloride | Coupling to form chiral carboxamides |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-Pyridin-2-ylethanimidamide are predicted to show distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the nucleus, which is affected by the presence of electronegative atoms and aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals for the pyridine (B92270) ring protons, the methylene (-CH₂-) protons, and the protons of the imidamide group (-C(=NH)NH₂). The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts and splitting patterns determined by their position relative to the nitrogen atom and the ethanimidamide substituent. The methylene protons, being adjacent to the electron-withdrawing pyridine ring, are expected to resonate in the range of δ 2.8-3.5 ppm. The NH and NH₂ protons of the imidamide group are exchangeable and may appear as broad signals over a wider range, their position being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The carbons of the pyridine ring will have characteristic shifts in the aromatic region (δ 120-150 ppm), with the carbon atom attached to the nitrogen appearing at a lower field (higher ppm value). The methylene carbon is anticipated to appear in the range of δ 30-40 ppm. The imidamide carbon, being double-bonded to one nitrogen and single-bonded to another, will have a characteristic chemical shift in the range of δ 150-160 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~150 |

| Pyridine C3 | ~7.2-7.4 | ~124 |

| Pyridine C4 | ~7.6-7.8 | ~136 |

| Pyridine C5 | ~7.1-7.3 | ~121 |

| Pyridine C6 | ~8.5-8.7 | ~149 |

| -CH₂- | ~2.9-3.2 | ~35 |

| -C(=NH)NH₂ | - | ~155 |

| -NH (imidamide) | Broad, variable | - |

Note: These are estimated values based on analogous structures and predictive models. Actual experimental values may vary.

To unambiguously assign the predicted ¹H and ¹³C signals and to further elucidate the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, confirming their relative positions. It would also show a correlation between the methylene protons and the adjacent pyridine proton (at position 3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methylene protons would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is invaluable for connecting different parts of the molecule. For example, it would show correlations from the methylene protons to the C2 and C3 carbons of the pyridine ring, as well as to the imidamide carbon, thus confirming the connectivity of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation of the molecule. For this compound, NOESY could reveal spatial proximity between the methylene protons and the proton at the C6 position of the pyridine ring, providing information about the preferred orientation of the side chain relative to the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the imidamide group would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching of the imidamide group is expected around 1640-1670 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-H stretching of the pyridine ring and the methylene group will be observed around 2900-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The symmetric breathing mode of the pyridine ring is expected to be a strong and sharp band in the Raman spectrum, typically around 990-1030 cm⁻¹. The C-S stretching vibrations, if a sulfur-containing analogue were to be synthesized, would also be readily observable in the Raman spectrum. researchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Imidamide (-NH₂) | N-H Stretch | 3300-3400 | Weak |

| Imidamide (=NH) | N-H Stretch | 3100-3200 | Weak |

| Imidamide | C=N Stretch | 1640-1670 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Strong |

| Pyridine Ring | Ring Breathing | Weak | 990-1030 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Stability

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the π-electrons in the pyridine ring are excited to higher energy levels upon absorption of UV or visible light. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The pyridine moiety typically exhibits strong absorption maxima around 200-270 nm. sielc.com The exact position and intensity of these bands can be influenced by the solvent polarity and pH.

The stability of this compound in solution can also be monitored using UV-Vis spectroscopy. Any degradation of the compound over time would likely lead to changes in the absorption spectrum, such as a decrease in the intensity of the characteristic peaks or the appearance of new peaks corresponding to degradation products. This makes UV-Vis spectroscopy a useful tool for assessing the shelf-life and stability of the compound under various storage conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₇H₉N₃), the molecular weight is 135.17 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The molecular ion of this compound is expected to undergo characteristic fragmentation upon ionization. libretexts.orgwikipedia.org Plausible fragmentation pathways include the loss of small neutral molecules like ammonia (NH₃) or hydrogen cyanide (HCN) from the imidamide group. A significant fragmentation pathway would likely involve the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z 92.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 135 | [M]⁺ (Molecular Ion) |

| 118 | [M - NH₃]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related structures from the Cambridge Structural Database allows for predictions of its solid-state characteristics. scispace.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. This makes it an invaluable tool for investigating the electronic structure and coordination environment of paramagnetic metal complexes, such as those that could be formed with this compound. nih.gov EPR spectroscopy probes the magnetic-dipole transitions between the spin energy levels of an unpaired electron in the presence of an external magnetic field. nih.gov The resulting spectra provide detailed information on the metal ion's oxidation state, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

In the context of complexes involving pyridine-based ligands, EPR studies, particularly on Cu(II) complexes, have been extensively used to characterize the metal center's environment. The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor provides information about the electronic environment around the unpaired electron. Anisotropy in the g-factor (i.e., different values along different molecular axes, gₓ, gᵧ, g₂) can reveal the symmetry of the complex. For instance, spectra with axial symmetry (gₓ = gᵧ ≠ g₂) or rhombic symmetry (gₓ ≠ gᵧ ≠ g₂) can help distinguish between different distorted geometries like elongated octahedral or square pyramidal. mdpi.com

For example, studies on Cu(II) complexes with various pyridine amides have shown that the geometry around the copper ion is often an axially elongated octahedron or square pyramid. mdpi.com The X-band EPR spectra of powder samples of these compounds reveal patterns ranging from axial to rhombic, which can be correlated with the local environment of the Cu(II) center. mdpi.com

Hyperfine coupling, which arises from the interaction between the electron spin and the nuclear spin of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both with I=3/2), provides insight into the degree of covalency of the metal-ligand bonds and the delocalization of the unpaired electron onto the ligand. nih.gov The analysis of these parameters in complexes of ligands structurally similar to this compound would allow for a detailed description of the coordination sphere and the electronic properties of the metal-ligand bond.

Thermal Analysis (Thermogravimetry-Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of chemical compounds. For coordination complexes, including those of this compound, these methods provide information on the presence of solvent molecules (like water), the stability range of the complex, and the nature of its decomposition products.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When applied to coordination complexes, TGA curves typically show distinct steps corresponding to the loss of different components. For instance, the thermal decomposition of palladium(II) complexes with nitrogen-donor ligands often occurs in multiple stages. A study on [Pd(DABA)Cl₂] (where DABA is 3,4-diaminobenzoic acid) showed a two-step decomposition process. The first step, occurring between 204°C and 351°C, corresponded to the loss of the organic ligand and half of the chlorine, while the second step at higher temperatures involved the loss of the remaining chlorine to leave a residue of metallic palladium. mdpi.com Similarly, studies on Ni(II) complexes with pyridine derivatives show initial mass loss corresponding to the dehydration of lattice or coordinated water molecules, followed by the stepwise removal of the organic ligands at higher temperatures. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This reveals whether physical or chemical changes are endothermic (heat absorbing, e.g., melting, dehydration) or exothermic (heat releasing, e.g., crystallization, oxidation). For example, in the thermal analysis of a Ni(II) complex with furo[3,2-c]pyridine, endothermic peaks were observed corresponding to the loss of water and ligand molecules, while strong exothermic peaks at higher temperatures indicated the oxidative combustion of the remaining organic material. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature. It provides quantitative information about the enthalpy changes associated with transitions. DSC is particularly useful for determining melting points, glass transitions, and the heat of fusion or decomposition. nih.govnih.gov For instance, the DSC curve for a pharmaceutical compound can show a sharp endothermic peak corresponding to its melting point. nih.gov For a coordination complex, DSC can precisely quantify the energy absorbed during dehydration or the energy released during oxidative decomposition.

The combined use of TGA, DTA, and DSC provides a comprehensive thermal profile of a compound. The data below, from studies on related palladium and nickel complexes, illustrates the type of detailed findings generated by these techniques.

Table 1: Thermal Decomposition Data for Palladium(II) Complexes with Nitrogen-Donor Ligands mdpi.com

| Compound | Decomposition Step | Temperature Range (K) | DTG Peak (K) | Mass Loss (Found %) | Mass Loss (Calc. %) | Assignment |

| [Pd(DABA)Cl₂] | 1 | 477–624 | 585 | 59.8 | 57.1 | Loss of DABA + ½Cl₂ |

| 2 | 708–1201 | 1083 | 9.0 | 10.7 | Loss of ½Cl₂ | |

| [Pd(CPDA)Cl₂] | 1 | 550–682 | 647 | 56.4 | 57.6 | Loss of CPDA + ½Cl₂ |

| 2 | 1057–1224 | 1145 | 11.9 | 11.1 | Loss of ½Cl₂ | |

| [Pd(hzpy)Cl₂] | 1 | 483–617 | 533 | 49.4 | 50.5 | Loss of hzpy |

| 2 | 620–1179 | 711 | 22.4 | 23.8 | Loss of Cl₂ |

Data sourced from a study on Palladium complexes with nitrogen-donor ligands.

Table 2: Thermoanalytical (TGA/DTA) Results for a Ni(II) Complex with Furo[3,2-c]pyridine (fp) researchgate.net

| Compound | TGA Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| Ni(SCN)₂(fp)₄·2H₂O | 1 | 110-155 | 5.0 | 135 (endo) | Loss of 2H₂O |

| 2 | 155-205 | 34.0 | 180 (endo) | Loss of 2 fp ligands | |

| 3 | 205-260 | 34.0 | 232 (endo) | Loss of 2 fp ligands | |

| 4 | 260-480 | 13.0 | 450 (exo) | Decomposition of SCN⁻ | |

| 5 | 480-690 | - | 650 (exo) | Formation of NiO |

Data sourced from a study on the thermal decomposition of Ni(II) complexes with furo[3,2-c]pyridine derivatives.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. aps.orgelectrochemsci.org By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed investigation of molecular geometries, orbital energies, and charge distributions. For pyridine-containing compounds, hybrid functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), have been shown to provide reliable results for a variety of molecular properties. mdpi.comnih.govnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the minimum electronic energy. For 2-Pyridin-2-ylethanimidamide, this involves optimizing all bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the pyridine (B92270) ring and the ethanimidamide side chain. Different rotational isomers, or conformers, can exist, and DFT calculations can predict their relative stabilities. nih.gov Studies on similar structures, such as formyl pyridine, indicate that planar conformations are often the most stable, though this depends on steric and electronic factors. nih.gov The optimized geometry provides the foundation for all subsequent property calculations. scispace.com

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on typical values for related molecular fragments.

| Selected Optimized Bond Lengths (Å) | Selected Optimized Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| Cpyridine–Caliphatic | 1.51 | Cpyridine–Caliphatic–Camidine | 112.5 |

| Caliphatic–Camidine | 1.50 | Caliphatic–Camidine=N | 122.0 |

| Camidine=N | 1.28 | N=Camidine–NH2 | 121.5 |

| Camidine–NH2 | 1.36 | H–N–H | 118.0 |

| N–H | 1.01 | Cpyridine–Npyridine–Cpyridine | 117.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. sapub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the π-system, including the C=N bond of the amidine group. The interaction between these orbitals can lead to intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the donor portion (pyridine) to the acceptor portion (ethanimidamide). researchgate.netresearchgate.netarxiv.org This process is fundamental to the photophysical properties of many organic molecules. mdpi.comrsc.org

| Quantum Chemical Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.25 |

| Global Hardness | η | (I - A) / 2 | 2.63 |

| Electronegativity | χ | (I + A) / 2 | 3.88 |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov By analyzing these modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The assignments in the table below are based on characteristic frequencies for pyridine and amidine functional groups found in similar molecules.

| Vibrational Mode | Description | Predicted Frequency (cm-1) |

|---|---|---|

| ν(N-H) | Amine N-H Asymmetric Stretch | 3510 |

| ν(N-H) | Amine N-H Symmetric Stretch | 3405 |

| ν(C-H) | Pyridine C-H Stretch | 3080 |

| ν(C-H) | Aliphatic CH2 Stretch | 2950 |

| ν(C=N) | Imine C=N Stretch | 1655 |

| δ(N-H) | Amine N-H Scissoring | 1620 |

| ν(C=C, C=N) | Pyridine Ring Stretch | 1585 |

| ν(C=C, C=N) | Pyridine Ring Stretch | 1470 |

| δ(CH2) | Aliphatic CH2 Scissoring | 1430 |

| ν(C-N) | Amine C-N Stretch | 1310 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated around the highly electronegative nitrogen atoms of the pyridine ring and the ethanimidamide group. These are the most likely sites for protonation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydrogens of the -NH2 group, making them potential hydrogen bond donors.

Neutral Potential (Green): Predominantly found over the carbon framework of the pyridine ring and the aliphatic carbons.

This map provides valuable insights into how the molecule will interact with other molecules, such as receptors or solvents. mdpi.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wavefunctions into localized bonds, lone pairs, and antibonding orbitals. nih.govresearchgate.net This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. mdpi.com

The analysis identifies "donor" (filled, Lewis-type) and "acceptor" (unoccupied, non-Lewis-type) orbitals and calculates the stabilization energy, E(2), associated with their interaction. nih.govaimspress.com A higher E(2) value indicates a stronger interaction and greater electron delocalization from the donor to the acceptor orbital. researchgate.netmdpi.com

In this compound, significant donor-acceptor interactions are expected to involve the lone pairs of the nitrogen atoms. These lone pairs can delocalize into adjacent antibonding orbitals (π* or σ), stabilizing the molecule. For example, the lone pair on the pyridine nitrogen can delocalize into the π antibonding orbitals of the ring, while the lone pairs on the amidine nitrogens can interact with the C=N π* orbital.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) Npyridine | π(Cpyridine–Cpyridine) | n → π | 25.5 |

| LP(1) Nimine | π(Camidine–Namine) | n → π | 35.2 |

| LP(1) Namine | π(Camidine=Nimine) | n → π | 48.8 |

| π(Cpyridine–Cpyridine) | π(Cpyridine–Cpyridine) | π → π | 20.1 |

| σ(Caliphatic–H) | σ(Cpyridine–Caliphatic) | σ → σ | 4.3 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a duration of nanoseconds. acs.org This would allow for the observation of:

Conformational Flexibility: How the dihedral angle between the pyridine ring and the side chain fluctuates over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules.

MD simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in solution, which is essential for understanding their behavior in biological systems. ucl.ac.uk

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient)

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry, crystal packing, and biological interactions of a molecule. Techniques based on the analysis of the electron density, such as the Reduced Density Gradient (RDG) method, are powerful tools for visualizing and characterizing weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, which contains a pyridine ring and an ethanimidamide group, a variety of non-covalent interactions would be expected. The nitrogen atoms in the pyridine ring and the imidamide group can act as hydrogen bond acceptors, while the N-H protons of the imidamide group can act as hydrogen bond donors. Furthermore, the aromatic pyridine ring can participate in π-π stacking and C-H···π interactions.

A typical RDG analysis would involve:

Optimization of the molecular geometry of one or more this compound molecules using a suitable level of theory (e.g., DFT with a dispersion-corrected functional).

Calculation of the electron density (ρ) and its gradient (∇ρ).

Plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density (sign(λ₂)ρ).

This analysis would generate 3D isosurfaces color-coded to represent the type and strength of the non-covalent interactions. For instance, strong attractive interactions like hydrogen bonds would appear as blue surfaces, weaker van der Waals interactions as green surfaces, and repulsive steric clashes as red surfaces.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Expected RDG Visualization |

|---|---|---|

| Hydrogen Bonding | N-H (donor) and Pyridine-N (acceptor) | Blue Isosurface |

| Hydrogen Bonding | N-H (donor) and Imidamide-N (acceptor) | Blue Isosurface |

| π-π Stacking | Pyridine ring - Pyridine ring | Green/Blue Isosurface |

This table is a theoretical representation of expected interactions. No experimental or computational data is currently available for this compound.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry provides invaluable insights into the feasibility and mechanisms of chemical reactions. For this compound, computational methods could be employed to predict its reactivity, potential synthetic routes, and degradation pathways.

This would typically involve:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to confirm the connection.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is related to the reaction rate.

For example, the synthesis of this compound could be modeled to understand the step-by-step mechanism, identify potential intermediates, and predict the most favorable reaction conditions. Similarly, its stability and potential decomposition pathways under different conditions (e.g., heat, light, presence of other reagents) could be computationally explored.

Machine Learning Approaches in Reaction Optimization and Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for accelerating the discovery and optimization of chemical reactions. While no ML models have been specifically trained on reactions involving this compound, the general principles are applicable.

ML approaches in this context could include:

Reaction Yield Prediction: Training a model on a dataset of similar reactions (e.g., synthesis of other pyridine derivatives) to predict the yield of a reaction to form this compound under various conditions.

Reaction Condition Optimization: Using algorithms like Bayesian optimization to intelligently explore the reaction space (e.g., temperature, solvent, catalyst) to find the optimal conditions for the synthesis of this compound with minimal experimental effort.

Predicting Novel Reactions: Developing models that can predict novel synthetic routes to this compound or predict its reactivity in new, unexplored chemical transformations.

The development of such models would require a substantial amount of high-quality experimental data on related reactions, which could then be used to make predictions for the target compound.

Catalytic Applications in Organic Transformations

Transition Metal-Catalyzed Reactions Mediated by 2-Pyridin-2-ylethanimidamide Complexes

The ability of this compound to act as a bidentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and one of the amidine nitrogens, would make it a suitable candidate for stabilizing transition metal catalysts. Such complexes are anticipated to be active in a range of transformations.

C-H Functionalization Reactions

The pyridine moiety is a well-established directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govnih.govresearchgate.net It positions the metal catalyst in proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. Complexes of this compound could potentially catalyze the ortho-C–H functionalization of the pyridine ring itself or direct the functionalization of a substrate to which the ligand is attached. For instance, palladium-catalyzed C-H activation has been extensively studied with pyridine-containing substrates for arylation, alkenylation, and acylation reactions. nih.govacs.org The electronic properties of the amidine group could further modulate the reactivity and selectivity of the metal center.

Research on related amidine compounds has demonstrated their utility in directing C-H activation for the synthesis of various nitrogen-containing heterocycles through annulation reactions catalyzed by rhodium, ruthenium, and cobalt. nih.gov

Table 1: Potential C-H Functionalization Reactions Catalyzed by a Hypothetical this compound-Metal Complex

| Reaction Type | Metal Catalyst | Potential Substrate | Potential Product |

|---|---|---|---|

| Arylation | Palladium(II) | 2-Phenylpyridine | 2-(Biphenyl-2-yl)pyridine |

| Alkenylation | Rhodium(III) | N-Aryl Amidine | Substituted Quinazoline |

Cycloaddition Reactions

Transition metal complexes are pivotal in catalyzing various cycloaddition reactions. While direct examples involving this compound are unavailable, ligands with similar N,N-donor atoms are known to facilitate such transformations. For example, the synthesis of cyclic N-acyl amidines has been achieved through a [3+2] cycloaddition of N-silyl enamines and activated acyl azides, highlighting the reactivity of amidine-like structures in cyclization processes. mdpi.com A hypothetical metal complex of this compound could potentially catalyze [2+2+2] cycloadditions to form substituted pyridines or other heterocyclic systems.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands are frequently employed in this context. rsc.orgresearchgate.net A this compound ligand could offer a unique electronic and steric environment to a palladium catalyst, potentially influencing the rates of oxidative addition and reductive elimination in catalytic cycles such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.org

For instance, N-aryl-2-aminopyridines, which share structural similarities with our target compound, readily form stable complexes with transition metals and facilitate various functionalization and cyclization reactions. rsc.org

Organocatalysis and Synergistic Catalytic Systems

The amidine functional group is known for its basicity and ability to act as a nucleophilic catalyst. vanderbilt.edursc.org Amidines and related guanidines have been shown to catalyze a variety of reactions, including acyl transfers, aldol reactions, and conjugate additions. This compound could potentially function as a Brønsted base or a nucleophilic organocatalyst.

Furthermore, the combination of a Lewis basic pyridine and a Brønsted basic amidine within the same molecule opens up possibilities for synergistic catalysis, where both functionalities cooperate to activate substrates. In such a system, the pyridine moiety could coordinate to a metal catalyst while the amidine group acts as an independent organocatalyst or a proton shuttle. mdpi.com

Asymmetric Catalysis with Chiral Amidine Ligands

The development of chiral ligands is crucial for asymmetric catalysis. nih.gov Chiral pyridine-derived ligands have a long history of application in enantioselective synthesis. nih.gov By introducing chirality into the this compound scaffold, for example, by using a chiral amine in its synthesis, a new class of chiral ligands could be developed.

These chiral ligands could be applied in a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. nih.govnih.gov The rigid bidentate chelation of a chiral 2-pyridyl amidine ligand to a metal center could create a well-defined chiral environment, enabling high levels of stereocontrol. Chiral amidines have already shown promise in organocatalysis, for instance, in asymmetric aza-Henry reactions. vanderbilt.edu

Table 2: Potential Asymmetric Reactions Using a Chiral this compound Derivative

| Reaction Type | Metal Catalyst | Chiral Ligand Feature | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium(I) or Iridium(I) | Chiral backbone in the ethanimidamide portion | Enantiomerically enriched alkanes |

| Enantioselective C-H Arylation | Palladium(II) | Chiral substituent on the amidine nitrogen | Axially chiral biaryls |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is fundamental to the rational design of more efficient catalysts. For a hypothetical catalytic cycle involving a this compound-metal complex, several key steps would be of interest. In a cross-coupling reaction, for example, one would study the rates of oxidative addition of the electrophile to the metal center, transmetalation with the nucleophile, and the final reductive elimination to release the product and regenerate the catalyst.

For C-H activation reactions, mechanistic investigations would focus on the mode of C-H bond cleavage (e.g., concerted metalation-deprotonation) and the role of the amidine group in this process. nih.gov The electronic and steric influence of the ligand on the stability of intermediates and the energy barriers of transition states would be crucial areas of investigation. Computational studies, in conjunction with experimental data, would be invaluable in elucidating these mechanistic pathways. acs.org

Reaction Optimization Methodologies in Catalysis Research

The efficiency and selectivity of a catalytic process are paramount for its practical application in organic synthesis. For novel ligands such as this compound, a systematic approach to reaction optimization is crucial to unlock their full catalytic potential. This section details the common methodologies employed in catalysis research to optimize reaction conditions, using a hypothetical palladium-catalyzed cross-coupling reaction as a case study for the application of a catalyst system involving this compound as a ligand.

The primary goal of reaction optimization is to identify the ideal conditions that lead to the highest possible yield and selectivity of the desired product, while minimizing reaction time, temperature, and the formation of byproducts. The key parameters typically investigated include catalyst loading, ligand-to-metal ratio, solvent, base, temperature, and reaction time. Three principal methodologies are commonly employed for this purpose: the one-variable-at-a-time (OVAT) approach, Design of Experiments (DoE), and high-throughput screening (HTS).

One-Variable-at-a-Time (OVAT) Approach

The OVAT methodology is a traditional and straightforward approach to reaction optimization. It involves systematically varying one reaction parameter at a time while keeping all other conditions constant. For instance, in a hypothetical Suzuki-Miyaura coupling reaction catalyzed by a palladium complex of this compound, one might first screen a range of solvents, then, with the best solvent identified, screen different bases, followed by temperature, and so on.

An illustrative OVAT optimization for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid, catalyzed by a Pd/2-Pyridin-2-ylethanimidamide system, is presented below. The initial reaction conditions are: Pd(OAc)2 (2 mol%), this compound (4 mol%), Aryl Bromide (1 mmol), Arylboronic acid (1.2 mmol), Base (2 mmol), Solvent (5 mL), 80 °C, 12 h.

Table 1: Illustrative OVAT Optimization for a Suzuki-Miyaura Coupling

This table is for illustrative purposes to demonstrate the OVAT methodology and does not represent experimentally verified data for this compound.

| Entry | Variable Screened | Condition | Yield (%) |

| 1 | Solvent | Toluene | 65 |

| 2 | Solvent | Dioxane | 78 |

| 3 | Solvent | DMF | 52 |

| 4 | Solvent | Acetonitrile | 45 |

| 5 | Base (in Dioxane) | K2CO3 | 82 |

| 6 | Base (in Dioxane) | Cs2CO3 | 91 |

| 7 | Base (in Dioxane) | K3PO4 | 88 |

| 8 | Temperature (in Dioxane, with Cs2CO3) | 60 °C | 75 |

| 9 | Temperature (in Dioxane, with Cs2CO3) | 80 °C | 91 |

| 10 | Temperature (in Dioxane, with Cs2CO3) | 100 °C | 93 |

| 11 | Catalyst Loading (at 100 °C) | 1 mol% | 85 |

| 12 | Catalyst Loading (at 100 °C) | 2 mol% | 93 |

While intuitive, the OVAT approach can be time-consuming and may fail to identify the true optimal conditions due to interactions between variables. For example, the optimal temperature might be different in another solvent.

Design of Experiments (DoE)

Design of Experiments (DoE) is a more sophisticated and efficient statistical approach to reaction optimization. nih.gov It allows for the simultaneous variation of multiple parameters and the identification of interactions between them. rsc.org Common DoE models include factorial designs (full or fractional) and response surface methodology (RSM). nih.gov

A hypothetical fractional factorial DoE could be employed to investigate the effects of catalyst loading, temperature, and base concentration on the yield of a Heck reaction catalyzed by a palladium/2-Pyridin-2-ylethanimidamide system.

Table 2: Illustrative 2³ Fractional Factorial DoE for a Heck Reaction

This table is for illustrative purposes to demonstrate the DoE methodology and does not represent experimentally verified data for this compound.

| Run | Catalyst Loading (mol%) | Temperature (°C) | Base Conc. (M) | Yield (%) |

| 1 | 1 (-) | 80 (-) | 0.5 (-) | 68 |

| 2 | 2 (+) | 80 (-) | 0.5 (-) | 75 |

| 3 | 1 (-) | 100 (+) | 0.5 (-) | 82 |

| 4 | 2 (+) | 100 (+) | 0.5 (-) | 90 |

| 5 | 1 (-) | 80 (-) | 1.0 (+) | 72 |

| 6 | 2 (+) | 80 (-) | 1.0 (+) | 79 |

| 7 | 1 (-) | 100 (+) | 1.0 (+) | 88 |

| 8 | 2 (+) | 100 (+) | 1.0 (+) | 95 |

Statistical analysis of these results would not only reveal the individual effect of each parameter but also any synergistic or antagonistic interactions, leading to a more comprehensive understanding of the reaction landscape and a more reliable prediction of the optimal conditions.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a powerful methodology that enables the rapid and parallel execution of a large number of experiments. rsc.org This is particularly useful in the early stages of catalyst discovery and optimization, where a wide range of ligands, metal precursors, solvents, and additives can be screened simultaneously. unchainedlabs.com HTS is often performed in microplate format (e.g., 96-well plates) with automated liquid handling and analysis.

For a novel ligand like this compound, an HTS approach could be used to quickly identify promising initial conditions for a specific transformation, such as a C-H activation reaction. A 96-well plate could be designed to screen various palladium precursors, co-ligands, solvents, and bases.

Table 3: Illustrative High-Throughput Screening Plate Layout for a C-H Activation Reaction

This table is for illustrative purposes to demonstrate the HTS methodology and does not represent experimentally verified data for this compound.

| Well | Pd Precursor | Solvent | Base |

| A1 | Pd(OAc)2 | Toluene | K2CO3 |

| A2 | Pd(OAc)2 | Toluene | Cs2CO3 |

| ... | ... | ... | ... |

| B1 | PdCl2(PPh3)2 | Toluene | K2CO3 |

| B2 | PdCl2(PPh3)2 | Toluene | Cs2CO3 |

| ... | ... | ... | ... |

| C1 | Pd(OAc)2 | Dioxane | K2CO3 |

| C2 | Pd(OAc)2 | Dioxane | Cs2CO3 |

| ... | ... | ... | ... |

| H11 | Pd2(dba)3 | Acetonitrile | K3PO4 |

| H12 | Pd2(dba)3 | Acetonitrile | NaOtBu |

The yields in each well would be rapidly assessed using techniques like GC-MS or LC-MS, allowing for the quick identification of "hits" or promising reaction conditions that can then be further optimized using DoE or OVAT methodologies.

Applications in Advanced Materials Science and Supramolecular Architectures

Supramolecular Self-Assembly of 2-Pyridin-2-ylethanimidamide Derivatives and Their Complexes

The self-assembly of molecular components into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Pyridine-amide and related ligands are well-regarded for their capacity to form discrete molecular assemblies due to their structural flexibility and the presence of both pyridine (B92270) and amide functionalities that can adapt to the geometric preferences of metal ions. nih.gov Derivatives of this compound are being explored for their potential in constructing intricate supramolecular architectures through a combination of coordination bonds and non-covalent interactions. The interplay of these forces allows for the rational design of complex systems with tailored properties and functions. nih.gov

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound and its derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking are pivotal in dictating the final supramolecular arrangement.

A study on the closely related isomer, N′-aminopyridine-2-carboximidamide, provides insight into the types of interactions that can be expected. The crystal structure of this compound reveals a nearly planar arrangement of non-hydrogen atoms, facilitating the formation of extensive hydrogen-bonding networks. researchgate.net Specifically, intermolecular N—H⋯N hydrogen bonds are observed, which link the molecules into a two-dimensional network. researchgate.net This highlights the crucial role of the imidamide and pyridine nitrogen atoms as both hydrogen bond donors and acceptors in the solid-state assembly.

For derivatives such as N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide, the molecule is twisted around the central N-N bond. researchgate.net Despite this non-planarity, it still forms a one-dimensional chain through intermolecular N—H⋯N hydrogen bonds. researchgate.net These examples underscore the importance of the imidamide moiety in directing the supramolecular architecture through predictable hydrogen bonding patterns. It is anticipated that this compound would exhibit similar behavior, with the potential for forming robust supramolecular synthons.

The table below summarizes key crystallographic data and observed non-covalent interactions for a related pyridine-carboximidamide derivative, which can serve as a model for predicting the behavior of this compound systems.

| Compound | Crystal System | Space Group | Key Non-Covalent Interactions | Supramolecular Architecture |

| N′-aminopyridine-2-carboximidamide | Orthorhombic | P2₁2₁2₁ | N—H⋯N hydrogen bonds | 2D network |

| N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide | Monoclinic | P2₁/c | N—H⋯N hydrogen bonds | 1D chain |

This table is generated based on data for analogous compounds to illustrate potential properties.

The coordination-driven self-assembly of metal ions and organic ligands has emerged as a powerful strategy for the construction of discrete, three-dimensional structures such as polyhedral cages and metallocycles. The geometric information encoded in the ligands and the coordination preferences of the metal ions direct the assembly process.

Bidentate ligands containing pyridine moieties are frequently employed in the construction of such architectures. For instance, the reaction of simple bis-bidentate ligands, which feature two chelating pyrazolyl-pyridine units, with transition metal dications has led to the self-assembly of a variety of polyhedral cage complexes, including M₄L₆ tetrahedra and M₈L₁₂ cubes. nih.gov The formation of these structures is governed by the 2:3 ratio of metal ions (vertices) to ligands (edges) in polyhedra. nih.gov

Given its bidentate nature, with coordination sites at the pyridine nitrogen and one of the imidamide nitrogens, this compound is a suitable candidate for the construction of similar metallocycles and cages. By reacting with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II), or octahedral Fe(II) or Co(II)), it is conceivable that a range of discrete supramolecular structures could be formed. The flexibility of the ethanimidamide linker could also allow for the formation of both simple metallocycles and more complex cage-like structures, depending on the reaction conditions and the choice of metal precursor.

The table below outlines potential polyhedral structures that could be formed using this compound as a ligand, based on established principles of supramolecular self-assembly.

| Metal Precursor | Ligand-to-Metal Ratio | Predicted Supramolecular Structure |

| [Pd(en)(NO₃)₂] | 2:2 | M₂L₂ Metallocycle |

| [Pt(dppp)(OTf)₂] | 3:3 | M₃L₃ Metalloprism |

| Fe(BF₄)₂ | 6:4 | M₄L₆ Tetrahedron |

| Co(BF₄)₂ | 12:8 | M₈L₁₂ Cube |

This table presents hypothetical structures based on the behavior of analogous pyridine-based ligands.

Incorporation into Organic and Inorganic Materials

The functional properties of this compound and its metal complexes make them attractive components for incorporation into a variety of solid-state materials. The ability to form extended networks through coordination and hydrogen bonding allows for the creation of materials with interesting magnetic, conducting, and luminescent properties.

The development of molecular-based magnetic materials is a vibrant area of research, with a focus on designing systems with tunable magnetic properties. Coordination polymers and metal-organic frameworks (MOFs) are particularly promising platforms for organizing paramagnetic metal ions in a regular array, allowing for control over the magnetic exchange interactions between them.

The pyridine and imidamide groups of this compound can act as bridging ligands between metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the metal ions will depend on several factors, including the identity of the metal ion, the coordination geometry, and the length and conformation of the bridging ligand.

For example, in lanthanide-based MOFs derived from pyridyl-dicarboxylate ligands, slow magnetic relaxation, characteristic of single-molecule magnet (SMM) behavior, has been observed for dysprosium(III) compounds. rsc.org The pyridyl groups in these ligands play a crucial role in the formation of the extended network. Similarly, it is anticipated that lanthanide complexes with this compound could exhibit interesting magnetic properties, potentially leading to new SMMs. rsc.orgmdpi.com

The following table provides a summary of magnetic properties observed in coordination polymers with related pyridine-based ligands, suggesting the potential for this compound-based materials.

| Metal Ion | Ligand System | Magnetic Behavior | Reference Compound |

| Dy(III) | Pyridyl-dicarboxylate | Single-Molecule Magnet | [Dy₃(pta)₄(Hpta)(H₂O)] |

| Co(II) | Pyridine-carboxamide | Paramagnetic | [Co(4-Pic)₄(H₂O)(N₃)]NO₃ |

| Ni(II) | Pyridyl-diamine | Paramagnetic with zero-field splitting | Ni(H₂dpzpda)₂₂ |

| Cu(II) | Pyridine-amide | Antiferromagnetic coupling | [Cu(HAld)(Ald)(N₃)] |

This table is based on data from analogous systems to illustrate potential magnetic properties.

The design of electrically conducting coordination polymers is a significant goal in materials science, with potential applications in electronics and sensing. Conductivity in these materials typically arises from the delocalization of electrons through a network of metal ions and conjugated organic ligands.

While the ethanimidamide linker in this compound is not fully conjugated, the presence of π-systems in the pyridine rings and the potential for orbital overlap through the metal centers could lead to modest conductivity in its coordination polymers. The efficiency of charge transport would be highly dependent on the crystal packing and the degree of π-π stacking between adjacent pyridine rings.

Research on coordination polymers of copper(I)-halides with sulfur-pyrimidine ligands has shown that some of these materials exhibit excellent electrical conductivity at room temperature. nih.gov This is attributed to the formation of extended one-dimensional chains with close contacts between the constituent molecules. Similar principles could be applied to the design of conducting materials based on this compound, particularly with metal ions that can adopt multiple oxidation states, such as copper or iron. The presence of strong π-π interactions in the crystal structure would be crucial for enhancing charge transport. rsc.org

Luminescent metal complexes and coordination polymers have a wide range of applications, including in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The photophysical properties of these materials are determined by the nature of the metal ion and the ligand.

The pyridine moiety in this compound can act as an "antenna" to absorb light and transfer the energy to a coordinated metal ion, which then emits light. This is a common strategy for enhancing the luminescence of lanthanide ions, which have inherently weak absorption. Lanthanide complexes with pyridyl-containing ligands have been shown to exhibit characteristic sharp emission bands, with the ligand sensitizing the metal-centered luminescence. nih.govrsc.orgfigshare.com For example, terbium(III) and europium(III) complexes with stereocontrolled tris(2-pyridylmethyl)amine (B178826) ligands display strong luminescence that is dependent on the ligand's chirality. nih.gov

Furthermore, ruthenium(II) polypyridine complexes are well-known for their excellent photophysical properties and are used in a variety of applications. iaea.orgnih.govnih.govresearchgate.netekb.eg It is plausible that ruthenium(II) complexes incorporating this compound as a ligand could also exhibit interesting luminescent properties, with potential for applications in sensing and photocatalysis. The energy of the emission could be tuned by modifying the substituents on the pyridine ring or by changing the ancillary ligands on the metal center.

The table below lists potential luminescent properties of metal complexes of this compound, based on data from similar systems.

| Metal Ion | Ligand System | Emission Color | Potential Application | Reference System |

| Eu(III) | Pyridyl-imidamide | Red | OLEDs, Bio-imaging | [Eu(pta)₄(Hpta)(H₂O)] |

| Tb(III) | Pyridyl-imidamide | Green | OLEDs, Sensors | [Tb(pta)₄(Hpta)(H₂O)] |

| Ru(II) | Polypyridyl-imidamide | Orange-Red | Photocatalysis, Sensors | [Ru(tpy)₂]²⁺ derivatives |

| Cu(I) | Pyridyl-imidamide | Red | OLEDs | Cu(3)I(pymS)(2) |

This table presents hypothetical properties based on analogous compounds.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available scientific literature detailing the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. While the pyridine moiety is a common building block in the design of ligands for such structures due to its effective coordination with metal ions, research has focused on other derivatives. The unique steric and electronic properties of the ethanimidamide group attached to the pyridine ring in this specific compound have not been explored in the context of forming crystalline, porous frameworks according to accessible research data.

Stimuli-Responsive Materials

No published studies were found that investigate or utilize this compound in the development of stimuli-responsive materials. The imidamide functional group is structurally related to amidines, which have been incorporated into polymers to create materials that respond to stimuli such as changes in pH or the presence of carbon dioxide. However, there is no specific research to confirm or characterize such behavior for this compound itself or for materials directly incorporating it.

Applications in Membranes and Gas Separation

Information regarding the application of this compound in the fabrication or modification of membranes for gas separation is not present in the available scientific and technical literature. Research in this area often involves the synthesis of polymers with specific functional groups to enhance selectivity or permeability for certain gases, but this compound has not been identified as a component in such systems.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Complex Amidine Architectures

While classical methods for amidine synthesis are well-established, the demand for more efficient, versatile, and sustainable routes to complex, polyfunctional molecules has spurred the development of new strategies. Future research will likely focus on overcoming the limitations of existing methods, particularly for sensitive substrates or for installing amidines into larger molecular frameworks like peptides.

Recent breakthroughs have demonstrated the potential of innovative catalytic systems. For instance, a novel protocol utilizing PIII/PVO redox catalysis enables a two-step, one-pot synthesis of amidines from amides and amines. This method employs hexachloroacetone as a mild halide source and proceeds with low catalyst loading, offering a significant improvement over traditional, more corrosive reagents. Another key area is the incorporation of amidines as bioisosteres for peptide bonds, which can confer unique biological properties. A robust and general procedure for introducing amidines into the peptide backbone has been developed, which utilizes thioimidate protecting groups to avoid side-reactivity and preserve stereochemistry. This strategy opens a path to unexplored peptide designs and architectures. Furthermore, copper-catalyzed, solid-phase-compatible multicomponent reactions (MCRs) that leverage ketenimine intermediates are emerging as an efficient means to synthesize amidine-containing peptides.

| Synthetic Strategy | Key Features | Catalyst/Reagent | Primary Advantage |

|---|---|---|---|

| PIII/PVO Redox Catalysis | Two-step, one-pot synthesis from amides and amines. | PIII/PVO catalyst, Hexachloroacetone. | Avoids toxic and corrosive chloride sources. |

| Thioimidate-Mediated Synthesis | Installation of amidines into peptide backbones. | Silver(I) salts for thioamide activation. | Protects stereochemistry and avoids side-reactions. |

| Copper-Catalyzed MCRs | Solid-phase compatible multicomponent reaction. | Copper catalyst with in-situ generated ketenimines. | High efficiency and compatibility with peptide chemistry. |

Exploration of New Metal-Amidine Catalytic Systems

The pyridine (B92270) and amidine moieties in 2-Pyridin-2-ylethanimidamide make it an excellent candidate for use as a ligand in coordination chemistry. The development of novel metal-amidine complexes is a burgeoning field with significant potential in catalysis. By systematically modifying the ligand architecture and varying the metal center, researchers can fine-tune the catalytic activity for a wide range of organic transformations.

New generations of phenoxy-amidine ligands have been synthesized and complexed with aluminum and zinc to create catalysts for the ring-opening polymerization (ROP) of rac-lactide. These complexes have shown high performance, particularly the zinc-based systems, in producing biodegradable polymers. In the realm of asymmetric synthesis, Group 4 metal amides, including titanium and zirconium complexes with C2-symmetric binaphthyldiamine-based ligands, have proven to be active catalysts for the asymmetric hydroamination/cyclization of aminoalkenes. These reactions produce chiral cyclic amines, which are valuable building blocks in pharmaceuticals, with excellent yields and enantioselectivity. The versatility of metals like zinc and copper in catalyzing multicomponent reactions to form complex heterocyclic systems, such as imidazopyridines, further underscores the potential for developing new catalytic systems based on metal-amidine interactions.

| Metal Center | Ligand Type | Catalytic Application | Key Research Finding |

|---|---|---|---|

| Aluminum (Al), Zinc (Zn) | Phenoxy-amidine. | Ring-Opening Polymerization (ROP) of lactide. | Zn complexes with a pendant dimethylamino arm show the highest performance. |

| Titanium (Ti), Zirconium (Zr) | C2-symmetric binaphthyldiamine-based. | Asymmetric hydroamination/cyclization. | Achieves high yields and enantiomeric excess (up to 93%) for cyclic amines. |

| Copper (Cu) | Bipyridine. | Multicomponent synthesis of imidazo[1,2-a]pyridines. | Efficient C=O and C=C bond formation in a one-pot process at room temperature. |

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules and materials. For a compound like this compound, advanced computational modeling can provide deep insights into its properties and potential applications, guiding experimental efforts and reducing trial-and-error.

Molecular docking is a powerful technique used to predict how a ligand binds to the active site of a protein or other biological target. This approach can be used to screen libraries of amidine derivatives for potential therapeutic activity, as demonstrated in studies of amidoanthraquinones as DNA intercalators and potential antitumor agents. Beyond simple docking, Density Functional Theory (DFT) calculations allow for a detailed analysis of a molecule's electronic structure. DFT can be used to determine key reactivity parameters such as frontier molecular orbital energies (HOMO-LUMO), ionization potential, and electrophilicity, which are crucial for predicting how a molecule will behave in a chemical reaction. These theoretical analyses, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, provide a comprehensive in silico profile of a molecule's drug-like properties before it is synthesized.

| Computational Technique | Primary Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions. | Binding affinity, binding mode, identification of potential biological targets. |

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. | Optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential, reactivity indices. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Conformational stability, solvent effects, binding free energies. |

Integration of this compound into Multi-functional Materials

The bifunctional nature of this compound, featuring both a Lewis basic pyridine ring and a chelating amidine group, makes it an attractive building block for the construction of advanced, multi-functional materials. Future research is expected to explore its integration into coordination polymers, metal-organic frameworks (MOFs), and functionalized polymers.